Simvastatin-d3 Simvastatin-d3 An isotope labelled of Simvastin. Simvastatin is a lipid-lowering medication and the primary uses of simvastatin are to treat dyslipidemia.
Brand Name: Vulcanchem
CAS No.: 1002347-61-6
VCID: VC0196512
InChI: InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1/i4D3/t15-,16-,18+,19+,20-,21-,23-,25?
SMILES: CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C
Molecular Formula: C25H35D3O5
Molecular Weight: 421.58

Simvastatin-d3

CAS No.: 1002347-61-6

Cat. No.: VC0196512

Molecular Formula: C25H35D3O5

Molecular Weight: 421.58

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

Simvastatin-d3 - 1002347-61-6

CAS No. 1002347-61-6
Molecular Formula C25H35D3O5
Molecular Weight 421.58
IUPAC Name [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methyl-2-(trideuteriomethyl)butanoate
Standard InChI InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1/i4D3/t15-,16-,18+,19+,20-,21-,23-,25?
SMILES CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C

Chemical Characterization and Structure

Molecular Identity and Properties

Simvastatin-d3 is formally identified as [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methyl-2-(trideuteriomethyl)butanoate, with a CAS registry number of 1002347-61-6 . The compound has a molecular formula of C25H38O5, which accounts for the three deuterium atoms replacing three hydrogen atoms in the regular simvastatin structure . With a molecular weight of 421.6 g/mol, simvastatin-d3 is slightly heavier than non-deuterated simvastatin due to the additional neutrons in the deuterium atoms .

Structural Characteristics and Conformation

Simvastatin-d3 preserves the critical stereochemistry present in regular simvastatin, maintaining the complex chiral centers that are essential for its biological function. The compound features multiple stereogenic centers, specifically at positions 1S, 3R, 7S, 8S, and 8aR in the hexahydronaphthalene ring system . This stereochemical configuration is crucial for proper binding to its target enzyme, HMG-CoA reductase.

Analytical Characterization

Identification Parameters

Simvastatin-d3 can be identified through various analytical techniques common in pharmaceutical analysis. The compound has been documented with several identifiers that facilitate its recognition in chemical databases and literature:

Identifier TypeValue
CAS Registry Number1002347-61-6
Molecular FormulaC25H38O5
Molecular Weight421.6 g/mol
DSSTox Substance IDDTXSID501016170

These identifiers were established upon the compound's creation and documentation, with records indicating the substance was first added to chemical databases around July 7, 2014, and updated as recently as February 15, 2025 .

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in the chemical literature and commercial catalogs, reflecting different naming conventions and commercial designations:

  • Simvastatin-d3

  • [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methyl-2-(trideuteriomethyl)butanoate

  • Butanoic acid, 2-methyl-2-(methyl-d3)-, (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl ester

  • (1S,3R,7S,8S,8aR)-8-(2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2-methyl-2-(methyl-d3)butanoate

Commercial catalog designations include product codes such as AKOS016339580, HY-17502S1, SS-4476, DA-57881, and CS-0034075, which are used by various chemical suppliers and research organizations .

Applications in Research and Development

Use as an Analytical Standard

Simvastatin-d3 serves a crucial role in analytical chemistry as an internal standard for quantitative analysis of simvastatin in biological samples. The deuterated compound behaves nearly identically to non-deuterated simvastatin in chromatographic separations but can be distinguished by mass spectrometry due to its different molecular weight. This makes it invaluable for pharmaceutical analysis, bioequivalence studies, pharmacokinetic investigations, and quality control testing.

The incorporation of three deuterium atoms creates a mass shift of +3 atomic mass units compared to regular simvastatin, which is sufficiently large to avoid isotopic overlap in mass spectrometric detection while maintaining nearly identical chromatographic behavior. This property allows simvastatin-d3 to serve as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.

Pharmaceutical Research Applications

Beyond its analytical applications, simvastatin-d3 may offer insights into metabolic pathways and drug-drug interactions. The strategic placement of deuterium atoms can potentially affect certain metabolic processes, particularly if the deuterated methyl group is involved in rate-limiting metabolic steps. This phenomenon, known as the kinetic isotope effect, can sometimes lead to altered pharmacokinetics and metabolism.

Researchers may use simvastatin-d3 to investigate the detailed metabolic pathways of simvastatin and potentially develop improved pharmaceutical formulations. By tracking the fate of the deuterated methyl group through metabolic processes, scientists can gain insights into biotransformation mechanisms and potentially identify metabolic vulnerabilities or opportunities for drug improvement.

Comparison with Standard Simvastatin

Structural Differences

This selective deuteration represents a carefully designed modification that maintains the compound's essential pharmacophore while introducing isotopic labeling at a specific position. Such precision in isotopic substitution requires sophisticated synthetic approaches and indicates the compound's value for detailed pharmacological and analytical studies.

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